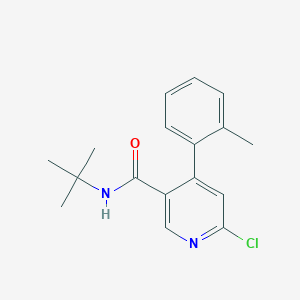

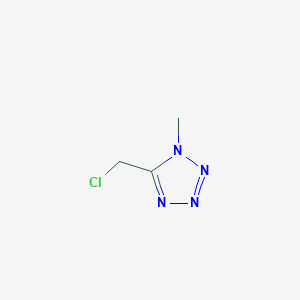

5-(氯甲基)-1-甲基-1H-1,2,3,4-四唑

描述

Tetrazoles are a class of synthetic heterocycles with a wide range of applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. The 5-substituted tetrazoles, including 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, are of significant interest due to their role as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They are also important in drug design as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicities and metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, such as 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole, can be achieved through various methods, including those based on acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. These methods have evolved from early procedures to more recent ones, with a focus on reaction mechanisms. For instance, the cyclization reaction of benzyl alcohol containing amides with NaN3 and SiCl4 can lead to chlorination and the formation of novel azoles . Additionally, alkylation reactions with methyl chloromethyl ether under phase-transfer catalysis conditions have been reported to produce isomeric methoxymethyltetrazoles .

Molecular Structure Analysis

The molecular structure of 5-substituted tetrazoles, including those with a chloromethyl group, has been elucidated using techniques such as X-ray crystallography. The central tetrazole ring is typically planar, and the substituents at the 1- and 5-positions can influence the overall molecular conformation. For example, in some derivatives, the phenyl rings are inclined at various angles relative to the tetrazole ring, affecting the molecule's three-dimensional shape .

Chemical Reactions Analysis

The reactivity of 5-substituted tetrazoles can be complex, often leading to the formation of two isomers, 1,5- and 2,5-disubstituted tetrazoles, in various ratios. Reactions with high or unusual regioselectivities have been described, and the mechanisms behind these reactions are of considerable interest. For instance, the reaction of 5-dinitromethyl-2-methyl-2H-tetrazole with diazoalkanes can yield isomeric products, indicating the influence of substituents on the direction of reactions with diazo compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole and related compounds are influenced by their molecular structure. The presence of substituents such as chloromethyl groups can affect properties like acidity, lipophilicity, and metabolic resistance, which are crucial for their application in medicinal chemistry. The intermolecular interactions, such as hydrogen bonding and Cl...π interactions, contribute to the stability and supramolecular assembly of these compounds in the crystalline state .

科学研究应用

烷基化和合成

5-(氯甲基)-1-甲基-1H-1,2,3,4-四唑及其衍生物主要用于有机合成,并具有各种应用。一项研究概述了在相转移催化作用下,用氯甲基醚甲基烷基化5-芳基(杂环基)四唑,导致异构的1-和2-甲氧基甲基四唑的形成。该反应表现出高区域选择性,表明这些化合物在精确合成应用中的潜力(Myznikov et al., 2004)。

结构和能量性质

包括与5-(氯甲基)-1-甲基-1H-1,2,3,4-四唑相关的四唑衍生物在内,已经研究了它们的结构和能量性质。一项关于5-(四唑-1-基)-2H-四唑化学的综合研究讨论了各种盐和配合物的合成,通过光谱学和X射线衍射进行表征,并评估了它们在不同应用中作为能量材料的潜力。该研究还包括能量性能参数,并讨论了它们的稳定性和性能与常见炸药的比较(Fischer et al., 2013)。

药物化学

在药物化学中,包括5-取代四唑在内的四唑衍生物,包括5-(氯甲基)-1-甲基-1H-1,2,3,4-四唑的变体,具有重要意义。它们通常被用作羧酸的生物同构体,因为它们具有类似的酸度但更高的亲脂性和代谢抵抗性。这些化合物的合成和官能化由于异构体的形成而具有挑战性,但对于开发药理活性化合物至关重要(Roh et al., 2012)。

磁性能

从5-(氯甲基)-1-甲基-1H-1,2,3,4-四唑衍生的化合物的磁性能也是研究的课题。例如,合成并分析了铜(II)氯与1,5-二取代四唑的聚合链配合物。发现这些配合物表现出反铁磁耦合,表明它们在材料科学和工程中的潜力(Voitekhovich et al., 2021)。

属性

IUPAC Name |

5-(chloromethyl)-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c1-8-3(2-4)5-6-7-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMQSOGTBSMUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480379 | |

| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

CAS RN |

57235-84-4 | |

| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)